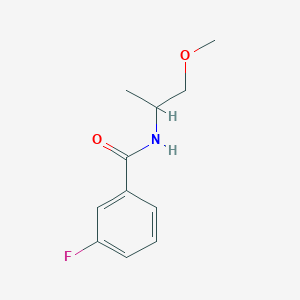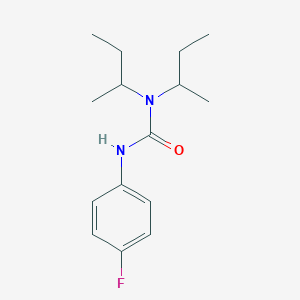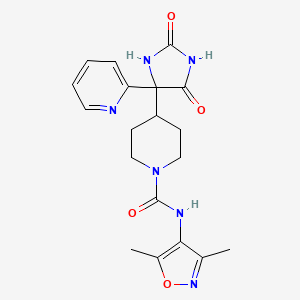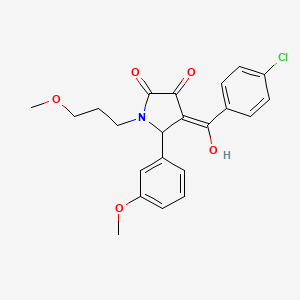![molecular formula C20H23NO3 B5302796 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, also known as BMBDM, is a chemical compound that belongs to the class of morpholine derivatives. BMBDM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress and neurodegeneration. This compound has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine in lab experiments include its high selectivity towards cancer cells, low toxicity, and ability to inhibit multiple signaling pathways involved in cancer growth, inflammation, and neurodegeneration. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and the need for optimization of the reaction conditions to improve the yield.
Future Directions
There are several future directions for research on 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, including the optimization of the synthesis method to improve the yield and solubility, the evaluation of its efficacy in vivo, and the identification of its potential side effects and drug interactions. Furthermore, the combination of this compound with other anticancer agents or anti-inflammatory drugs may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of this compound derivatives with improved pharmacokinetic properties and selectivity towards specific cancer types may lead to the development of novel cancer therapies.
In conclusion, this compound is a promising compound with potential applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Further research is needed to optimize its synthesis method, evaluate its efficacy in vivo, and identify its potential side effects and drug interactions. The development of this compound derivatives may lead to the development of novel cancer therapies.
Synthesis Methods
The synthesis of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the reaction between 3-(benzyloxy)benzoyl chloride and 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Scientific Research Applications
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)18-9-6-10-19(11-18)23-14-17-7-4-3-5-8-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNIOMQGHJKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-bromophenyl)amino]carbonothioyl}-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5302719.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)



![1-[(5-ethyl-3-thienyl)carbonyl]azocane](/img/structure/B5302776.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)